molecular formula C10H7ClO4 B11948616 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B11948616
M. Wt: 226.61 g/mol
InChI Key: LMMHHIPPKLWJIL-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative of interest in medicinal chemistry research. The benzofuran scaffold is recognized for its diverse pharmacological properties, and this specific halogenated compound is a valuable building block for developing new biologically active agents . Research on similar structures has demonstrated significant antimicrobial activity. Specific benzofuran carboxylic acid derivatives have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus , and antifungal activity against Candida strains, with MIC values reported in the range of 50 to 200 μg/mL . The structural motif of a halogenated benzofuran is frequently explored in the synthesis of novel compounds to combat bacterial resistance and for the development of new therapeutics, such as inhibitors for targets like Mycobacterium protein tyrosine phosphatase B (mPTPB) in tuberculosis research . This product is provided for early discovery research as part of a collection of rare and unique chemicals. It is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7ClO4/c1-4-7(10(13)14)8-6(15-4)3-2-5(12)9(8)11/h2-3,12H,1H3,(H,13,14)

InChI Key

LMMHHIPPKLWJIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2Cl)O)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: 6-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic Acid

The most documented approach begins with 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, a scaffold amenable to sequential functionalization. Methylation of the hydroxyl group at position 5 using dimethyl sulfate introduces the methyl ether, which is later hydrolyzed to regenerate the hydroxy group.

Reaction Conditions :

  • Methylation : Dimethyl sulfate (1.2 equiv), NaOH (2.0 equiv), 60°C, 4 hours.

  • Halogenation : NCS (2.6 equiv) in dioxane, 80°C, 4 hours.

Regioselective Chlorination at Position 4

Chlorination is achieved using NCS in polar aprotic solvents like dioxane or dichloroethane. In Example 2 of CN110818661B, 4-amino-3,5-dichloro-2-hydroxybenzoic acid was synthesized with 94% yield by reacting p-amino-o-hydroxybenzoic acid with NCS at 80–85°C. While this patent targets a different compound, the halogenation methodology is transferable.

Critical Insight :
Halogenation efficiency depends on solvent polarity and temperature. Dichloroethane enhances NCS reactivity compared to dioxane, reducing side-product formation.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is typically introduced via hydrolysis of ester precursors. For instance, methyl esters derived from coupling reactions are saponified using potassium hydroxide in dioxane/water mixtures, achieving 80–85% conversion.

Alternative Pathways Involving Coupling Reactions

Palladium-Catalyzed Alkyne Coupling

The patent CN110818661B details a coupling strategy using trimethylethynylsilane and palladium catalysts (e.g., bistriphenylphosphine palladium dichloride) to construct the benzofuran ring. This method avoids harsh halogenation conditions but requires precise stoichiometry.

Example Protocol :

  • Substrates : 4-amino-3,5-dibromo-2-hydroxybenzoic acid (1.54 mol), trimethylethynylsilane (1.75 mol).

  • Catalyst : Cuprous iodide (0.08 mol), PdCl₂(PPh₃)₂ (0.05 mol).

  • Conditions : Acetonitrile, 45–50°C, 6 hours.

  • Yield : 72% for the coupling step.

Silicon-Based Protecting Groups

Trialkylsilyl groups (e.g., trimethylsilyl) are employed to protect reactive sites during coupling. Subsequent deprotection using potassium carbonate in aqueous dioxane restores the hydroxy and carboxylic acid functionalities.

Optimization of Reaction Conditions and Yield Improvement

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Improvement
Halogenation NCS in dichloroethane94%
Coupling PdCl₂(PPh₃)₂ in acetonitrile72%
Deprotection K₂CO₃ in H₂O/dioxane81%

Polar solvents like acetonitrile improve palladium catalyst activity, while dichloroethane enhances halogen solubility. Cuprous iodide acts as a co-catalyst, accelerating oxidative addition steps.

Temperature and Time Adjustments

Elevating reaction temperatures from 45°C to 55°C during coupling reduces reaction time from 8 to 6 hours without compromising yield.

Industrial Scalability and Process Challenges

Yield Limitations

Bench-scale syntheses report total yields of 53.7% for three-step sequences. Industrial pilots face further drops to 22–24% due to inefficient purification and side reactions.

Purification Strategies

  • Crystallization : Ethyl acetate recrystallization removes acetylated byproducts.

  • Chromatography : Silica gel chromatography resolves regioisomers but is cost-prohibitive at scale.

Environmental and Cost Considerations

Dichloroethane and acetonitrile pose disposal challenges. Substituting with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the synthesis of benzofuran derivatives which were tested against various microbial strains. The results showed that certain derivatives had notable antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Candida parapsilosis .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundC. albicans100 μg/mL
Other derivativesStaphylococcus aureus50 μg/mL
Other derivativesE. coli200 μg/mL

Anticancer Properties

The potential of benzofuran derivatives as anticancer agents has been explored in several studies. For instance, certain derivatives have shown selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound this compound may act by inhibiting specific pathways involved in cancer cell proliferation .

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMDA-MB-23111.50 ± 1.05
Other derivativeMCF-7>100

Enzyme Inhibition

Another promising application of this compound lies in its ability to inhibit carbonic anhydrase isoforms, which are important in various physiological processes and are implicated in cancer progression. Recent studies have shown that benzofuran-containing carboxylic acids can act as effective inhibitors of carbonic anhydrase with submicromolar inhibition constants . This suggests a potential role for these compounds in therapeutic strategies targeting tumor growth.

Table 3: Inhibition Potency Against Carbonic Anhydrase Isoforms

CompoundIsoformInhibition Constant (KI) (μM)
This compoundhCA IX0.91
Other derivativehCA XII0.88

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 17122-22-4)

  • Core Structure : Benzofuran with identical substituent positions.
  • Key Difference : The carboxylic acid group at position 3 is esterified (ethyl ester).
  • Physicochemical Impact :
    • LogP : 3.28 (ethyl ester) vs. ~1.5–2.2 (estimated for carboxylic acid). The ester’s higher lipophilicity enhances membrane permeability but may reduce solubility in aqueous media.
    • Stability : The ester derivative is prone to hydrolysis under acidic or alkaline conditions, regenerating the carboxylic acid .

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS 152088-13-6)

  • Core Structure : Indole (nitrogen-containing heterocycle) vs. benzofuran (oxygen-containing).
  • Substituents : Chloro at position 5, methyl at positions 1 and 3, carboxylic acid at position 2.
  • Physicochemical Impact: Acidity: The indole NH group (pKa ~17) is less acidic than benzofuran’s hydroxyl group (pKa ~10), altering ionization under physiological conditions. Hydrogen Bonding: Indole’s NH acts as a hydrogen-bond donor, while benzofuran’s hydroxyl group serves as both donor and acceptor, influencing binding to biological targets .

Thiazolidinone Derivatives (e.g., CAS 443875-50-1)

  • Core Structure: Thiazolidinone (sulfur- and nitrogen-containing five-membered ring).
  • Functional Groups : Chlorophenyl hydrazone and acetic acid substituents.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents LogP Key Properties
4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid Benzofuran 2-Me, 3-COOH, 4-Cl, 5-OH ~1.5–2.2 (est.) High hydrogen-bond capacity, moderate lipophilicity
Ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Benzofuran 2-Me, 3-COOEt, 4-Cl, 5-OH 3.28 Enhanced lipophilicity, hydrolytically labile
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid Indole 1-Me, 3-Me, 2-COOH, 5-Cl ~2.8 (est.) Basic NH group, altered solubility in polar solvents
Thiazolidinone derivative (CAS 443875-50-1) Thiazolidinone Chlorophenyl hydrazone, acetic acid ~3.1 (est.) Sulfur-mediated redox activity, potential enzyme inhibition

Research Findings and Implications

  • Electronic Effects: The electron-withdrawing chloro and hydroxy groups on the benzofuran ring lower the pKa of the carboxylic acid (~2.5–3.0), enhancing ionization in biological systems compared to non-halogenated analogs.
  • Steric Influence : The 2-methyl group in the benzofuran derivative may hinder rotational freedom, affecting binding to enzymatic pockets compared to indole analogs .
  • Biological Activity : While direct data are scarce, benzofuran-3-carboxylic acids are explored as COX-2 inhibitors, whereas indole derivatives show affinity for serotonin receptors, highlighting core-dependent target selectivity .

Biological Activity

4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (CAS Number: 114829-18-4) is a benzofuran derivative characterized by its unique functional groups, including a hydroxyl group, a carboxylic acid, and a chlorine atom. This structural composition contributes to its diverse biological activities, particularly in antimicrobial and potential anticancer applications.

Chemical Structure

The compound's molecular formula is C10H7ClO4C_{10}H_7ClO_4, and its structure can be depicted as follows:

4 Chloro 5 hydroxy 2 methyl 1 benzofuran 3 carboxylic acid\text{4 Chloro 5 hydroxy 2 methyl 1 benzofuran 3 carboxylic acid}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for these activities typically range from 50 to 200 μg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus100
Candida albicans100
Streptococcus pneumoniae150

The presence of the hydroxyl and carboxylic acid groups likely enhances the compound's solubility and interaction with biological targets, contributing to its bioactivity.

Preliminary studies suggest that the compound may interact with enzymes involved in microbial metabolism, although the specific mechanisms remain to be fully elucidated. Further investigations are necessary to clarify these interactions and identify potential therapeutic targets .

Study on Antimicrobial Activity

A study published in 2010 synthesized several halogen derivatives of benzofuran carboxylic acids, including the target compound. The derivatives were evaluated for their antimicrobial properties against a selection of bacteria and yeasts. Notably, compounds VI and III demonstrated significant antifungal activity against Candida strains, reinforcing the potential of benzofuran derivatives in combating fungal infections .

Synthesis and Characterization

The synthesis of this compound involves various methods, including halogenation and methylation processes. These synthetic routes are crucial for developing derivatives with enhanced biological activities. The characterization techniques such as NMR spectroscopy have been employed to confirm the structures of synthesized compounds .

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves oxidation and cyclization steps. For example, analogous benzofuran derivatives are synthesized using 3-chloroperoxybenzoic acid (mCPBA) as an oxidizing agent in dichloromethane at low temperatures (273 K), followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v) . Yield optimization may involve controlling stoichiometry (e.g., 2.5 mmol mCPBA per 1.2 mmol substrate) and reaction time (e.g., 10 hours at room temperature). Post-reaction workup includes washing with sodium bicarbonate to remove acidic byproducts .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • X-ray crystallography : For resolving crystal packing and bond angles (e.g., C–H distances refined to 0.95–0.98 Å) .
  • HPLC : To assess purity, using hexane-ethyl acetate mobile phases .
  • NMR : For structural confirmation, particularly 1^1H and 13^{13}C NMR to identify substituents like the chloro and hydroxy groups .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

  • Antioxidant activity : DPPH radical scavenging assays, comparing activity to reference compounds like ascorbic acid .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., selective vs. non-selective cytotoxicity profiles) .
  • Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression studies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or molecular conformations?

X-ray diffraction studies reveal precise torsional angles and intermolecular interactions. For example, in related benzofuran derivatives, sulfonyl groups exhibit torsional angles of −107.64° to 142.96°, influencing molecular packing . Discrepancies between computational models (e.g., PubChem’s Lexichem TK 2.7.0) and experimental data can be reconciled by refining hydrogen positions using a riding model (Uiso(H) = 1.2–1.5 Ueq(C)) .

Q. What strategies address contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability. For example, Compound A in one study showed high antioxidant activity but moderate anti-inflammatory effects, while Compound B exhibited the inverse . To resolve this:

  • Standardize assay conditions (e.g., cell line selection, IC50 calculation methods).
  • Verify compound purity via HPLC (>98%) and control for stereochemical impurities .
  • Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based) to confirm activity .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

Key modifications include:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances electrophilicity and bioactivity .
  • Sulfonyl/sulfinyl groups : These improve metabolic stability and binding affinity, as seen in 3-methylsulfinyl derivatives .
  • Spirocyclic systems : Incorporating spiro[benzo[b]thiophene-6,2'-benzofuran] moieties increases structural rigidity and selectivity .

Q. What advanced purification techniques are critical for isolating enantiomerically pure samples?

  • Chiral column chromatography : Using cellulose-based stationary phases for resolving racemic mixtures.
  • Recrystallization : Slow evaporation from benzene yields single crystals suitable for X-ray studies .
  • Preparative HPLC : With chiral mobile phases (e.g., β-cyclodextrin additives) .

Methodological Considerations

Q. How should researchers handle stability issues during storage?

  • Store under inert gas (N₂/Ar) at 253–258 K to prevent oxidation of the hydroxy group .
  • Use amber vials to avoid photodegradation of the benzofuran core .

Q. What computational tools are recommended for predicting physicochemical properties?

  • PubChem’s computational modules : For logP, pKa, and solubility predictions .
  • Density Functional Theory (DFT) : To model electronic effects of substituents on reactivity .

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